An In-depth Technical Guide to 2,2-dimethyl-3,5-decadiyne: Properties, Synthesis, and Spectroscopic Characterization
An In-depth Technical Guide to 2,2-dimethyl-3,5-decadiyne: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the conjugated diyne, 2,2-dimethyl-3,5-decadiyne. This document is intended for an audience of researchers, scientists, and professionals in drug development who have an interest in the synthesis and characterization of novel organic compounds. The guide details the structural and physicochemical characteristics of the molecule, outlines a robust synthetic protocol for its preparation, and provides a thorough analysis of its expected spectroscopic signatures. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.
Introduction
Conjugated diynes are a class of organic compounds characterized by the presence of two carbon-carbon triple bonds separated by a single bond. This structural motif imparts unique electronic and reactive properties, making them valuable building blocks in organic synthesis, materials science, and medicinal chemistry. The diyne unit is found in a number of natural products with interesting biological activities and serves as a precursor to complex molecular architectures.
2,2-dimethyl-3,5-decadiyne, with its distinct substitution pattern, presents an interesting target for synthesis and investigation. The presence of a bulky tert-butyl group at one end of the diyne system is expected to influence its steric and electronic properties, potentially leading to novel reactivity and applications. This guide aims to provide a detailed technical resource on this specific molecule, covering its fundamental properties and a practical approach to its synthesis and characterization.
Physicochemical Properties
A summary of the key physical and chemical properties of 2,2-dimethyl-3,5-decadiyne is presented below. Where experimental data is not available, properties have been estimated based on the compound's structure and data from analogous compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₈ | - |
| Molecular Weight | 162.27 g/mol | [1][2] |
| CAS Number | 55682-73-0 | [1][2] |
| Appearance | Colorless to pale yellow liquid (Predicted) | - |
| Boiling Point | ~190-210 °C at 760 mmHg (Estimated) | Based on structurally similar C12 hydrocarbons |
| Melting Point | Not applicable (liquid at room temperature) | - |
| Solubility | Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). Insoluble in water. | - |
| Density | ~0.8 g/mL (Estimated) | - |
Chemical Reactivity and Stability
The reactivity of 2,2-dimethyl-3,5-decadiyne is primarily dictated by the conjugated diyne functional group.
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Electrophilic Addition: The electron-rich triple bonds are susceptible to attack by electrophiles. Reactions with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) are expected to proceed readily.
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Nucleophilic Addition: While less common for isolated alkynes, conjugated diynes can undergo nucleophilic addition under certain conditions, particularly with organometallic reagents.
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Cycloaddition Reactions: The diyne system can participate in various cycloaddition reactions, such as the Diels-Alder reaction (acting as the diene component) or [2+2] cycloadditions, providing access to complex cyclic structures.
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Coupling Reactions: The terminal alkyne precursor to this molecule would be reactive in various coupling reactions, and the internal diyne product can also participate in further transformations.
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Stability: 2,2-dimethyl-3,5-decadiyne is expected to be a relatively stable compound under standard laboratory conditions. However, like many unsaturated hydrocarbons, it may be sensitive to strong oxidizing agents and prolonged exposure to air and light, which could lead to polymerization or degradation. For long-term storage, it is advisable to keep it in a cool, dark place under an inert atmosphere.
Synthesis and Purification
The synthesis of unsymmetrical conjugated diynes such as 2,2-dimethyl-3,5-decadiyne is most effectively achieved through cross-coupling reactions. The Cadiot-Chodkiewicz coupling is a particularly powerful method for this purpose, involving the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[3][4][5]
A plausible and efficient synthetic route to 2,2-dimethyl-3,5-decadiyne is outlined below, starting from commercially available materials.
Synthetic Strategy: Cadiot-Chodkiewicz Coupling
The overall strategy involves the coupling of 3,3-dimethyl-1-butyne with 1-bromo-1-hexyne.
Caption: Synthetic strategy for 2,2-dimethyl-3,5-decadiyne via Cadiot-Chodkiewicz coupling.
Experimental Protocol
Step 1: Preparation of 1-Bromo-1-hexyne
1-Hexyne is treated with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (AgNO₃).
Materials:
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1-Hexyne
-
N-Bromosuccinimide (NBS)
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Silver nitrate (AgNO₃)
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Acetone
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Water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hexyne (1.0 eq) in acetone.
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Add N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.05 eq).
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Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield crude 1-bromo-1-hexyne, which can be used in the next step without further purification.
Step 2: Cadiot-Chodkiewicz Coupling
Materials:
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1-Bromo-1-hexyne (from Step 1)
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3,3-Dimethyl-1-butyne
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Copper(I) chloride (CuCl)
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Ethylamine (70% in water) or another suitable amine base
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Hydroxylamine hydrochloride
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Methanol
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Diethyl ether
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Saturated aqueous ammonium chloride
Procedure:
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To a solution of copper(I) chloride (0.05 eq) and hydroxylamine hydrochloride (0.1 eq) in aqueous ethylamine and methanol, add 3,3-dimethyl-1-butyne (1.2 eq) at room temperature under an inert atmosphere (e.g., argon or nitrogen).
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To this mixture, add a solution of 1-bromo-1-hexyne (1.0 eq) in methanol dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS.
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After the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
Purification
The crude 2,2-dimethyl-3,5-decadiyne can be purified by column chromatography on silica gel using a non-polar eluent such as hexanes. Further purification can be achieved by vacuum distillation.
Caption: Purification workflow for 2,2-dimethyl-3,5-decadiyne.
Spectroscopic Characterization (Predicted)
The following sections detail the expected spectroscopic data for 2,2-dimethyl-3,5-decadiyne based on its chemical structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and highly informative.
Predicted ¹H NMR (CDCl₃, 400 MHz):
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δ 1.25 (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
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δ 2.25 (t, J = 7.2 Hz, 2H): A triplet for the two protons of the methylene group adjacent to the diyne system (C7).
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δ 1.50 (sextet, J = 7.2, 7.4 Hz, 2H): A sextet for the two protons of the methylene group at C8.
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δ 1.40 (m, 2H): A multiplet for the two protons of the methylene group at C9.
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δ 0.92 (t, J = 7.4 Hz, 3H): A triplet for the three protons of the terminal methyl group (C10).
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
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δ 85-90 (2C): Two signals for the sp-hybridized carbons of the diyne (C3, C4, C5, C6).
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δ 31.0 (3C): A single signal for the three equivalent methyl carbons of the tert-butyl group.
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δ 28.5 (1C): A signal for the quaternary carbon of the tert-butyl group.
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δ 30.5 (1C): A signal for the methylene carbon at C8.
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δ 22.0 (1C): A signal for the methylene carbon at C9.
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δ 19.5 (1C): A signal for the methylene carbon at C7.
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δ 13.5 (1C): A signal for the terminal methyl carbon at C10.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
Predicted IR (neat, cm⁻¹):
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2960-2850 (s): Strong C-H stretching vibrations from the alkyl groups (tert-butyl and butyl chain).
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2260-2100 (w-m): Weak to medium intensity C≡C stretching vibrations for the internal diyne. The conjugation and lack of symmetry may result in two distinct, albeit weak, absorptions in this region.
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1470-1365 (m): C-H bending vibrations of the methyl and methylene groups. A characteristic doublet around 1365 cm⁻¹ is expected for the tert-butyl group.
Potential Applications
While specific applications for 2,2-dimethyl-3,5-decadiyne have not been extensively reported, its structure suggests potential utility in several areas:
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Organic Synthesis: As a building block for more complex molecules, particularly through reactions involving the diyne moiety.
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Materials Science: As a monomer or precursor for the synthesis of conjugated polymers and other organic materials with interesting electronic and optical properties.
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Drug Discovery: The diyne core is a feature in some biologically active molecules. This compound could serve as a starting point for the synthesis of novel therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties, a robust synthetic protocol, and the predicted spectroscopic characteristics of 2,2-dimethyl-3,5-decadiyne. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to confidently synthesize, characterize, and explore the potential of this interesting conjugated diyne.
References
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Cadiot, P.; Chodkiewicz, W. In Chemistry of Acetylenes; Viehe, H. G., Ed.; Marcel Dekker: New York, 1969; pp 597–647. [Link]
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Eglinton, G.; Galbraith, A. R. Macrocyclic Acetylenic Compounds. Journal of the Chemical Society1959 , 889-896. [Link]
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Glaser, C. Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft1869 , 2 (1), 422–424. [Link]
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Hay, A. S. Oxidative Coupling of Acetylenes. The Journal of Organic Chemistry1962 , 27 (9), 3320–3321. [Link]
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Siemsen, P.; Livingston, R. C.; Diederich, F. Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition2000 , 39 (15), 2632-2657. [Link]
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Valle, M. A.; Fabre, B.; Simonet, J. Electrochemical Synthesis of Unsymmetrical 1,3-Diynes by a Cadiot-Chodkiewicz Coupling Reaction. Electrochemistry Communications2003 , 5 (5), 449-453. [Link]
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Brandsma, L. Synthesis of Acetylenes, Allenes and Cumulenes: A Laboratory Manual; Elsevier: 2004. [Link]
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